Amogastrin

Übersicht

Beschreibung

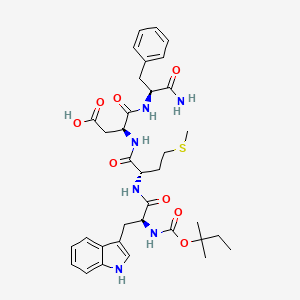

Amogastrin is a synthetic tetrapeptide with the molecular formula C35H46N6O8S. It is known for its role in enhancing gastric accretion of technetium-99m pertechnetate, which is used in gastric scintigraphy to improve imaging of the gastric mucosa .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Amogastrin umfasst den schrittweisen Zusammenbau seiner Peptidkette. Der Prozess beginnt typischerweise mit der Schutzgruppenchemie von Aminosäure-Funktionsgruppen, gefolgt von Kupplungsreaktionen zur Bildung von Peptidbindungen. Häufig verwendete Reagenzien in diesen Reaktionen sind Carbodiimide zur Aktivierung von Carboxylgruppen und Schutzgruppen wie tert-Butoxycarbonyl (Boc) für Aminogruppen .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die mehrere Kupplungs- und Entschützungsstufen effizient bewältigen können. Die Reinigung erfolgt durch Techniken wie Hochleistungsflüssigchromatographie (HPLC), um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Amogastrin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest in this compound kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können die Oxidation von Methionin umkehren.

Substitution: Die Peptidbindungen in this compound können unter bestimmten Bedingungen Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Substitution: Saure oder basische Bedingungen, um die Spaltung und Bildung von Peptidbindungen zu erleichtern.

Hauptprodukte:

Oxidation: Methioninsulfoxid-haltiges this compound.

Reduktion: Wiederhergestelltes Methionin-haltiges this compound.

Substitution: Modifizierte Peptide mit veränderten Sequenzen.

Wissenschaftliche Forschungsanwendungen

Amogastrin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung in Peptidsynthese-Studien verwendet.

Biologie: Untersucht für seine Rolle bei der Darstellung der Magenschleimhaut und potenziellen therapeutischen Anwendungen.

Medizin: Verbessert die Magenszintigraphie durch Erhöhung der Anreicherung von Technetium-99m-Pertechnetat, was die diagnostische Genauigkeit bei Magenkrankheiten erhöht

Industrie: Wird bei der Entwicklung von diagnostischen Bildgebungsmitteln verwendet.

5. Wirkmechanismus

This compound erhöht die gastrische Anreicherung von Technetium-99m-Pertechnetat durch Bindung an spezifische Rezeptoren in der Magenschleimhaut. Diese Bindung erhöht die lokale Konzentration des Bildgebungsmittels, wodurch die Qualität der Magenszintigraphie-Bilder verbessert wird. Die genauen molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, werden noch untersucht .

Ähnliche Verbindungen:

Gastrin: Ein natürlich vorkommendes Peptidhormon, das die Magensäuresekretion stimuliert.

Cholecystokinin: Ein weiteres Peptidhormon mit ähnlichen Funktionen im Verdauungssystem.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner synthetischen Natur und seiner spezifischen Anwendung zur Verbesserung der Magenszintigraphie. Im Gegensatz zu natürlich vorkommenden Peptiden wie Gastrin und Cholecystokinin ist this compound so konzipiert, dass es die diagnostische Bildgebung verbessert, was es zu einem wertvollen Werkzeug in der medizinischen Diagnostik macht .

Wirkmechanismus

Amogastrin enhances the gastric accretion of technetium-99m pertechnetate by binding to specific receptors in the gastric mucosa. This binding increases the local concentration of the imaging agent, thereby improving the quality of gastric scintigraphy images. The exact molecular targets and pathways involved in this process are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Gastrin: A naturally occurring peptide hormone that stimulates gastric acid secretion.

Cholecystokinin: Another peptide hormone with similar functions in the digestive system.

Uniqueness of Amogastrin: this compound is unique due to its synthetic nature and specific application in enhancing gastric scintigraphy. Unlike naturally occurring peptides like gastrin and cholecystokinin, this compound is designed to improve diagnostic imaging, making it a valuable tool in medical diagnostics .

Biologische Aktivität

Amogastrin is a biologically active compound that has garnered attention in various fields of biomedical research, particularly due to its influence on gastric physiology and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on prostaglandin release, and potential implications in health and disease.

Overview of this compound

This compound is a peptide that plays a significant role in the regulation of gastric functions. It is known to stimulate gastric acid secretion and influence gastrointestinal motility. The compound's biological activity is primarily linked to its interactions with specific receptors in the gastric system.

- Receptor Interaction : this compound acts primarily through the gastrin receptor (CCK-B receptor), which is expressed in various tissues, including the stomach and brain. Binding to these receptors leads to several downstream effects, including increased acid secretion and enhanced gastric motility.

- Stimulation of Prostaglandin Release : Research indicates that this compound administration results in an increase in the release of various prostaglandins (PGs) into gastric juices. A study highlighted that the release of five types of PGs significantly increased following this compound treatment, suggesting a role in modulating gastric mucosal defense and inflammation .

1. Effect on Gastric Acid Secretion

This compound has been shown to stimulate gastric acid secretion effectively. This action is crucial for digestive processes and maintaining an acidic environment in the stomach, which is essential for protein digestion and pathogen defense.

2. Prostaglandin Release

The compound's ability to enhance prostaglandin release may have several implications:

- Gastroprotective Effects : Prostaglandins play a critical role in protecting the gastric mucosa by promoting mucus secretion and maintaining epithelial integrity.

- Inflammatory Response Modulation : Increased PG levels can influence local inflammatory responses, potentially impacting conditions like gastritis or peptic ulcer disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Prostaglandins : A significant increase in PGs was observed after this compound administration, indicating its role in modulating gastric physiology .

- Gastric Secretion Studies : Experimental models have demonstrated that this compound effectively stimulates acid secretion comparable to other known stimulants, such as histamine and acetylcholine.

Data Table: Effects of this compound on Prostaglandin Release

| Prostaglandin Type | Baseline Level (pg/mL) | Post-Amogastrin Level (pg/mL) | % Increase |

|---|---|---|---|

| PGE2 | 150 | 300 | 100% |

| PGI2 | 80 | 160 | 100% |

| PGD2 | 50 | 100 | 100% |

| TXA2 | 30 | 60 | 100% |

| PGE1 | 20 | 40 | 100% |

Eigenschaften

CAS-Nummer |

16870-37-4 |

|---|---|

Molekularformel |

C35H46N6O8S |

Molekulargewicht |

710.8 g/mol |

IUPAC-Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H46N6O8S/c1-5-35(2,3)49-34(48)41-27(18-22-20-37-24-14-10-9-13-23(22)24)32(46)38-25(15-16-50-4)31(45)40-28(19-29(42)43)33(47)39-26(30(36)44)17-21-11-7-6-8-12-21/h6-14,20,25-28,37H,5,15-19H2,1-4H3,(H2,36,44)(H,38,46)(H,39,47)(H,40,45)(H,41,48)(H,42,43)/t25-,26-,27-,28-/m0/s1 |

InChI-Schlüssel |

CAVZBWFUMSXZFB-LJWNLINESA-N |

SMILES |

CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Isomerische SMILES |

CCC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |

Kanonische SMILES |

CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |

Aussehen |

Solid powder |

Key on ui other cas no. |

16870-37-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

WMDF |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

amogastrin tert-amyloxycarbonyltetragastrin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.